N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that features a furan ring and a benzo[c][1,2,5]thiadiazole moiety
Mechanism of Action
Target of action
The compound “N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” belongs to the class of benzo[c][1,2,5]thiadiazoles . Compounds in this class have been extensively researched for use in photovoltaics or as fluorescent sensors . .
Mode of action
Benzo[c][1,2,5]thiadiazoles are often used as electron acceptors in donor-acceptor systems, which can influence their interactions with other molecules .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Compounds with similar structures have shown a wide range of biological activities .
Result of action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 2-(furan-3-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the nitro group in the benzo[c][1,2,5]thiadiazole moiety can yield the corresponding amine derivative .
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A parent compound with similar structural features.
Furan-2-carboxamide: A compound with a furan ring and an amide group.
Thiadiazole derivatives: Compounds with a thiadiazole ring, which exhibit diverse biological activities.
Uniqueness
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the furan ring and the benzo[c][1,2,5]thiadiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-13(14-5-3-9-4-6-18-8-9)10-1-2-11-12(7-10)16-19-15-11/h1-2,4,6-8H,3,5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEVSRCFZFXJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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